(3-Chloro-5-fluorophenyl)methanethiol

Description

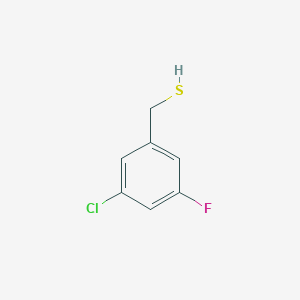

(3-Chloro-5-fluorophenyl)methanethiol: is an organic compound with the molecular formula C₇H₆ClFS It is a derivative of benzyl mercaptan, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively

Properties

Molecular Formula |

C7H6ClFS |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

(3-chloro-5-fluorophenyl)methanethiol |

InChI |

InChI=1S/C7H6ClFS/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 |

InChI Key |

OMKUWZPQTHUHFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)methanethiol typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-chloro-5-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol.

Thiol Formation: The alcohol is then converted to the thiol using a thiolating agent such as thiourea in the presence of hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorophenyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution or potassium permanganate (KMnO₄) in acidic or neutral conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Disulfides or sulfonic acids.

Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

(3-Chloro-5-fluorophenyl)methanethiol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives. Compounds with similar structural motifs often exhibit significant pharmacological properties, including antibacterial and anticancer activities. For instance, halogenated phenyl compounds are known to enhance biological activity through improved binding affinity to biological targets .

Antibacterial Properties

Research has indicated that derivatives of this compound may possess antibacterial activity. In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of gram-positive and gram-negative bacteria. For example, a related compound demonstrated zones of inhibition against Staphylococcus aureus and Chromobacterium violaceum, suggesting potential for developing new antibacterial agents .

Material Science

Functional Materials

The unique chemical structure of this compound enables its use in developing functional materials. Its thiol group can participate in various chemical reactions, making it suitable for synthesizing polymers and other materials with specific properties. The compound can act as a stabilizing agent or cross-linker in polymer formulations, enhancing the mechanical and thermal properties of the resulting materials .

Chemical Synthesis

Reactivity and Synthesis Pathways

The presence of both chloro and fluorine substituents on the phenyl ring significantly influences the reactivity of this compound. It can undergo nucleophilic substitution reactions due to the thiol group, as well as electrophilic aromatic substitution due to the halogen substituents. These properties make it a versatile building block in organic synthesis, allowing chemists to create a variety of complex molecules through strategic modifications .

Case Studies

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorophenyl)methanethiol depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of the thiol group, which can attack electrophilic centers in other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(3-Chloro-5-fluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

(3-Chloro-5-fluorophenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.

(3-Chloro-5-fluorophenyl)amine: Contains an amine group instead of a thiol group.

Uniqueness

(3-Chloro-5-fluorophenyl)methanethiol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The thiol group also imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Biological Activity

(3-Chloro-5-fluorophenyl)methanethiol is a compound of significant interest in medicinal chemistry due to its unique chemical structure, which includes a chloro and a fluorine substituent on the phenyl ring. This combination can influence its biological activity, making it a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure features:

- A chlorine atom at the 3-position.

- A fluorine atom at the 5-position.

- A thiol (-SH) group attached to the methylene carbon.

The mechanism of action for this compound involves its interaction with various biological targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, potentially modulating their activity. The thiol group may also facilitate nucleophilic attacks on electrophilic sites in target proteins, leading to covalent modifications that alter protein function.

Antimicrobial Properties

Compounds with similar structures to this compound have demonstrated antimicrobial activity against a range of bacterial and fungal strains. The presence of halogen substituents can enhance the lipophilicity and reactivity of these compounds, contributing to their effectiveness as antimicrobial agents .

| Compound | Activity Type | Target Organisms | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 20.5 ± 0.4 |

| This compound | Antifungal | Candida albicans | 17.0 ± 0.3 |

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in A549 lung cancer cells with IC50 values indicating significant potency .

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 52.35 |

| HeLa | 79.39 |

Case Study 1: Antiviral Activity

A study investigating phenylthiazole derivatives found that compounds structurally similar to this compound exhibited antiviral activity against flaviviruses. These compounds showed over 50% inhibition at a concentration of 50 µM, suggesting potential for further development in antiviral therapies .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of halogen substitutions in enhancing biological activity. Modifications at the para position of the phenyl ring were shown to significantly affect both antibacterial and anticancer activities, providing insights into optimizing derivatives for increased efficacy .

Q & A

Basic: What catalytic systems are suitable for synthesizing (3-Chloro-5-fluorophenyl)methanethiol, and how can selectivity be optimized?

Answer:

The synthesis of arylthiols like this compound can leverage heterogeneous catalysts such as K₂WO₄/alumina, which are known for high selectivity in methanethiol production. For example, K₂WO₄ achieves ~96% selectivity at 360°C, albeit with moderate methanol conversion (~47%) . To optimize selectivity:

- Catalyst Modification: Adjust alkali metal promoters (e.g., K₂CO₃ vs. NaOH) to balance acidic/basic sites. Strong acidic sites enhance activity but reduce selectivity .

- Temperature Control: Lower temperatures favor selectivity but may require longer reaction times.

- Feedstock Ratio: Increase H₂S:methanol ratios to suppress byproducts like dimethyl sulfide.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

While specific toxicity data for this compound may be limited, analogous chlorophenols and thiols require:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and vapor-resistant goggles to prevent dermal/oral exposure .

- Ventilation: Use fume hoods for synthesis and purification to mitigate inhalation risks (Category 4 acute toxicity) .

- Storage: Store at 0–6°C in airtight containers to prevent degradation and volatilization .

- Emergency Measures: Absorb spills with inert materials (e.g., diatomite) and dispose via hazardous waste protocols .

Basic: Which analytical techniques are effective for quantifying this compound in environmental samples?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile thiols. Use capillary columns (e.g., DB-5MS) and electron capture detection for halogenated analogs .

- Headspace Sampling: Minimizes matrix interference in aqueous samples (e.g., hydrothermal fluids) .

- Calibration Standards: Prepare methanethiol derivatives (e.g., trifluoroacetylated forms) to enhance detection limits .

Advanced: How can computational modeling resolve contradictions in environmental persistence data for this compound?

Answer:

Contradictions in environmental behavior (e.g., unexpected methanethiol levels in low-H₂ hydrothermal vents ) require:

- Multi-Scale Modeling: Combine density functional theory (DFT) for molecular interactions with geochemical models to predict degradation pathways.

- Sensitivity Analysis: Test variables like pH, temperature, and microbial activity to identify dominant factors in persistence .

- Field Validation: Cross-reference computational predictions with GC-MS data from stratified sampling (e.g., Arctic vs. temperate zones) .

Advanced: How to design ecotoxicity studies for under-characterized thiols like this compound?

Answer:

- Microcosm Experiments: Expose anaerobic cultures (e.g., methanogenic bacteria) to the compound and monitor methanethiol production as a toxicity biomarker .

- Tiered Testing:

- Acute Toxicity: Use Daphnia magna or Vibrio fischeri assays for LC₅₀/EC₅₀ values.

- Chronic Effects: Assess bioaccumulation potential via log Kow measurements and soil mobility studies .

- Omics Integration: Apply metabolomics to identify stress-response pathways in exposed organisms .

Advanced: What strategies improve the accuracy of conformational stability studies for this thiol?

Answer:

- High-Level Basis Sets: Use CCSD(T)/aug-cc-pVTZ for dimer/trimer cluster energy calculations to identify global minima .

- Benchmarking: Validate against experimental rotational spectra (e.g., microwave spectroscopy) .

- Non-Covalent Interaction Analysis: Apply NCI plots to visualize van der Waals and hydrogen-bonding interactions in crystal structures .

Advanced: How does halogen substitution (Cl/F) influence the reactivity of this compound in nucleophilic reactions?

Answer:

- Electronic Effects: Fluorine’s electronegativity increases the thiol’s acidity (lower pKa), enhancing nucleophilicity. Chlorine’s steric bulk may hinder access to active sites .

- Substitution Patterns: Para-fluorine meta-chloro arrangements create electronic asymmetry, which can be probed via Hammett constants (σ values) .

- Kinetic Studies: Compare reaction rates with non-halogenated analogs (e.g., phenylmethanethiol) in SN₂ reactions using stopped-flow techniques .

Advanced: Can this compound act as a precursor in prebiotic chemistry, and how to test this hypothesis?

Answer:

- Hydrothermal Simulations: Replicate early Earth conditions (100–200°C, pH 6–9) to assess abiotic synthesis from H₂S and halogenated aromatics .

- Proto-Metabolic Pathways: Monitor thiol-disulfide exchange reactions under redox gradients, using UV-vis or Raman spectroscopy .

- Comparative Analysis: Contrast yield and stability with methanethiol in analogous vent environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.